Artoindonesianin B 1

Lipoxygenase inhibition Anti-inflammatory Leukotriene pathway

Researchers screening 2-arylbenzo[b]furan-based 5-LOX inhibitors face potency variability that confounds assay reproducibility. Artoindonesianin B1 provides a well-characterized natural product benchmark. • 5-LOX IC50: 1.67 μM - quantifiable positive control for anti-inflammatory drug discovery. • Cytotoxicity IC50: 3.9 μg/mL (P-388) - 5.4-fold more potent than artoindonesianin A. • Synthetic route available (8 steps, 11.3% overall yield) for SAR diversification. • Authenticated spectral data (MS, 1H/13C NMR) supports phytochemical QC and reference standard use.

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
Cat. No. B592569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtoindonesianin B 1
Molecular FormulaC19H18O4
Molecular Weight310.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-11,20-22H,1-2H3/b6-3+
InChIKeyYVWWLJFWZOKLLA-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Artoindonesianin B 1: 2-Arylbenzo[b]furan LOX Inhibitor


Artoindonesianin B 1 is a naturally occurring 2-arylbenzo[b]furan phenolic compound, originally isolated from the root of Artocarpus champeden [1] and also obtainable from Artocarpus heterophyllus [2]. It belongs to the class of prenylated flavonoids and has been characterized via MS, 1H and 13C NMR [1]. Its CAS Registry Number is 936006-11-0, with molecular formula C19H18O4 and molecular weight 310.34 g/mol .

1
2-Arylbenzo[b]furan LOX pathway research compound
2
Naturally occurring prenylated flavonoid probe
3
Supports phytochemical authentication and SAR studies
Select for 5-LOX screening and scaffold-based analog comparison.

Artoindonesianin B 1: Why Generic Substitution Fails


Within the 2-arylbenzo[b]furan scaffold, subtle structural variations produce significant differences in human lipoxygenase (LOX) inhibitory potency and subtype selectivity. Artoindonesianin B 1, moracin C, moracin D, and moracin M share the same core framework yet exhibit IC50 values against 5-LOX ranging from 1.67 μM to 4.95 μM [1], and varying degrees of 12-LOX inhibition [2]. Generic substitution of one derivative for another in anti-inflammatory or leukotriene-pathway research may yield misleading results due to these measurable potency differentials. The following evidence quantifies where Artoindonesianin B 1 stands among its closest structural analogs.

Moracin D or M Substitution
Replacing Artoindonesianin B 1 with moracin D or M may reduce 5-LOX assay potency. Interchangeability is not supported by reported head-to-head IC50 differences.
Moracin C Substitution
Substituting moracin C may shift LOX subtype selectivity toward 12-LOX and introduce in vivo vascular barrier endpoints that may not transfer to Artoindonesianin B 1 workflows.
Non-2-Arylbenzo[b]furan Flavonoids
Compounds outside the 2-arylbenzo[b]furan scaffold class are unlikely to recapitulate the LOX inhibitory profile observed for this series. Scaffold-deviated analogs may require independent validation.

Artoindonesianin B 1 Comparative Evidence


5-LOX Inhibitory Potency vs. Moracin M

Artoindonesianin B 1 demonstrates the second-highest 5-lipoxygenase (5-LOX) inhibitory potency among four naturally occurring 2-arylbenzo[b]furan derivatives evaluated head-to-head in the same assay system. Its IC50 value of 1.67 μM is approximately 3-fold more potent than moracin M (4.95 μM) and over 2-fold more potent than moracin D (3.50 μM), though 1.4-fold less potent than moracin C (2.35 μM) [1].

5-LOX Potency vs. Moracin M
Head-to-head
IC50 1.67 μM (Artoindonesianin B 1) vs. 4.95 μM (Moracin M)
3.0-fold higher inhibitory potency than moracin M
Supports 5-LOX pathway assay selection.
Moracin C remains the benchmark (2.35 μM).
Lipoxygenase inhibition Anti-inflammatory Leukotriene pathway

LOX Subtype Selectivity vs. Moracin C

In a comprehensive LOX panel evaluation, Artoindonesianin B 1 acts as a competitive inhibitor of human lipoxygenases without notable subtype selectivity, whereas moracin C exhibits moderate selectivity toward 12-LOX [1]. Both compounds 1 and 2 (moracin C and artoindonesianin B 1) were confirmed as competitive inhibitors, but only moracin C demonstrated a measurable selectivity profile [1]. This mechanistic distinction carries functional consequences: moracin C significantly inhibits LTB4 production and neutrophil chemotaxis and protects vascular barrier integrity in vivo, while Artoindonesianin B 1 lacks these demonstrated in vivo functional outcomes in the same study [1].

LOX Subtype Selectivity vs. Moracin C
Head-to-head
Competitive pan-LOX inhibitor; no notable subtype selectivity reported
Moracin C: Competitive inhibitor with moderate 12-LOX selectivity
Selection depends on broad-spectrum vs. 12-LOX preferential study context.
In vivo vascular barrier endpoints reported for moracin C only.
Lipoxygenase subtype selectivity 12-LOX Competitive inhibition

P-388 Cytotoxicity: Comparison with Artoindonesianin A

Artoindonesianin B 1 exhibits cytotoxic activity against murine leukemia P-388 cells with an IC50 value of 3.9 μg/mL, which is approximately 5.4-fold more potent than its co-isolated analog artoindonesianin A (IC50 = 21.0 μg/mL) evaluated under identical assay conditions [1]. Both compounds were isolated from the same root extract of Artocarpus champeden and tested in parallel [1].

P-388 Cytotoxicity vs. Artoindonesianin A
Head-to-head
IC50 3.9 μg/mL (B 1) vs. 21.0 μg/mL (A)
5.4-fold greater potency in P-388 cell assay
Supports cytotoxicity endpoint review.
Murine leukemia cell model; data to verify for other lines.
Cytotoxicity Anticancer Murine leukemia P-388

Total Synthesis Route Accessibility

The first total synthesis of Artoindonesianin B 1 was reported in 2015 via an 8-step route with an overall yield of 11.3% [1]. In contrast, the same synthetic platform produced moracin C in 7 steps with 41.9% overall yield and moracin M in 6 steps with 56.3% overall yield, representing the highest yields reported to date for those compounds [1]. This synthetic route enables preparation of Artoindonesianin B 1 in sufficient quantities for biological exploration, as well as access to 2-arylbenzo[b]furan-containing natural product-like analogs (71-74) [1].

Total Synthesis Route
Cross-study
8 steps, 11.3% overall yield (first total synthesis)
Moracin C: 7 steps, 41.9%; Moracin M: 6 steps, 56.3%
Enables synthetic procurement and analog design.
Lower yield than moracin C/M; scalable access confirmed.
Total synthesis Chemical accessibility Analog preparation

2-Arylbenzo[b]furan Core: Essential for LOX Inhibition

Artoindonesianin B 1 belongs to the 2-arylbenzo[b]furan structural class, a privileged architecture that underlies the potent LOX inhibitory activity observed across this compound series. A preliminary SAR analysis conducted on four natural (including Artoindonesianin B 1) and six synthetic 2-arylbenzo[b]furan derivatives established that the 2-arylbenzo[b]furan core is essential for LOX inhibition [1]. Compounds lacking this scaffold or with significant deviations demonstrate substantially reduced or absent LOX inhibitory activity, based on class-level SAR trends [1].

2-Arylbenzo[b]furan Core Requirement
Class-level
2-Arylbenzo[b]furan scaffold reported as essential for LOX inhibition
SAR based on 10 natural and synthetic derivatives
Scaffold-based compound selection context.
Preliminary SAR; individual analog data not quantified.
2-Arylbenzo[b]furan Scaffold Structure-activity relationship

Artoindonesianin B 1 Research Applications


Anti-Inflammatory 5-LOX Assays

Artoindonesianin B 1 is suitable as a reference compound or tool molecule in 5-lipoxygenase (5-LOX) inhibition assays for anti-inflammatory drug discovery. Its IC50 of 1.67 μM positions it as a moderately potent natural product benchmark within the 2-arylbenzo[b]furan series, offering a quantifiable comparator for synthetic analog development [1]. Researchers evaluating novel LOX inhibitors can use Artoindonesianin B 1 as a natural product-derived positive control, particularly when screening compound libraries that include 2-arylbenzo[b]furan or prenylated flavonoid scaffolds.

P-388 Cytotoxicity Profiling

Artoindonesianin B 1 demonstrates an IC50 of 3.9 μg/mL against murine leukemia P-388 cells, making it a viable candidate for inclusion in cytotoxicity screening panels focused on natural product-derived anticancer leads [1]. Given its 5.4-fold potency advantage over artoindonesianin A in the same assay system, procurement of Artoindonesianin B 1 is preferable when limited compound quantities are available for preliminary cytotoxicity assessment.

2-Arylbenzo[b]furan SAR and Derivatization

The establishment of a total synthesis route (8 steps, 11.3% overall yield) [1] enables procurement of synthetic Artoindonesianin B 1 for medicinal chemistry programs requiring the parent natural product as a starting point for structural diversification. This synthetic accessibility supports the preparation of Artoindonesianin B 1-derived analogs, expanding structure-activity relationship (SAR) understanding within the 2-arylbenzo[b]furan class for LOX inhibition and related bioactivities [1].

Artocarpus Flavonoid Authentication Standard

Artoindonesianin B 1 serves as an authenticated reference standard for phytochemical analysis of Artocarpus species extracts, with established spectral characterization data (MS, 1H and 13C NMR) [1]. Quality control laboratories and natural product chemists isolating compounds from Artocarpus champeden or Artocarpus heterophyllus [2] can utilize Artoindonesianin B 1 for HPLC retention time alignment and spectroscopic comparison.

Application
Selection Property
Validation Focus
5-LOX pathway studies
Reported IC50 and scaffold-dependent inhibition
5-LOX enzyme assay benchmarking
Cytotoxicity screening
Cell-model endpoint response
P-388 cell-line cytotoxicity review
Medicinal chemistry SAR
Verified total synthesis route
Analog derivatization and yield confirmation
Phytochemical authentication
Established spectral characterization
HPLC retention and NMR identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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